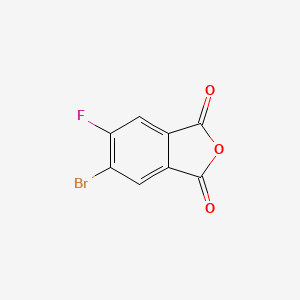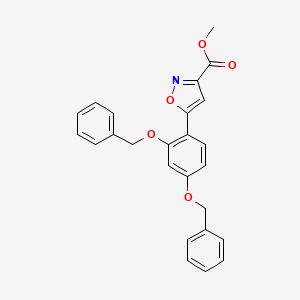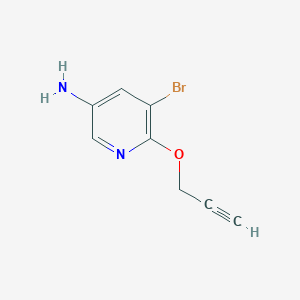![molecular formula C14H10O2 B13710963 3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)
3-Methyl-1H-naphtho[2,1-b]pyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-naphtho[2,1-b]pyran-1-one is an organic compound with the molecular formula C14H10O2. It is a derivative of naphthopyran, a class of compounds known for their photochromic properties, which means they can change color when exposed to light. This compound has a molecular weight of 210.23 g/mol and is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one typically involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acetic acids in the presence of a catalyst. One common method involves using DCC (dicyclohexylcarbodiimide) and DMSO (dimethyl sulfoxide) under microwave or conventional heating . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: Alcohols or alkanes are the typical products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Methyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced reactions.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other smart materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photoinduced reaction is reversible, making it useful in applications requiring color change upon light exposure. The compound interacts with molecular targets such as DNA-PK and topoisomerase II, inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-benzo[f]chromen-1-one
- 2-Methyl-5,6-benzochromone
- 3-Methyl-1H-benzo[f]chromen-1-one
Uniqueness
3-Methyl-1H-naphtho[2,1-b]pyran-1-one stands out due to its unique photochromic properties, which are not as pronounced in similar compounds. Its ability to undergo reversible color change upon light exposure makes it particularly valuable in the development of smart materials and photochromic lenses .
Propiedades
Fórmula molecular |
C14H10O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-methylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
Clave InChI |
SABIKCKVFBNFFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


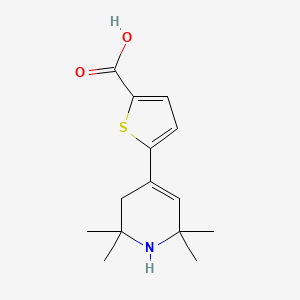
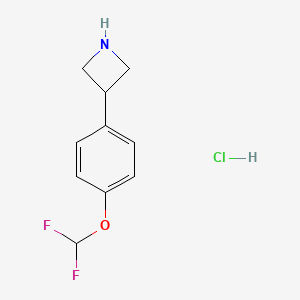
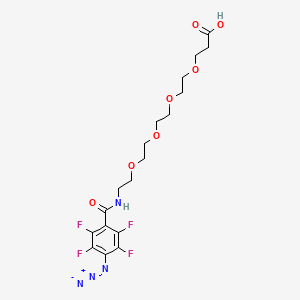
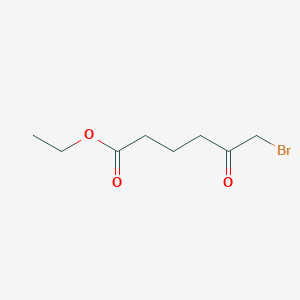
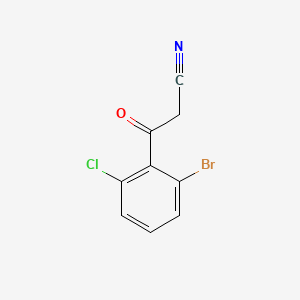
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
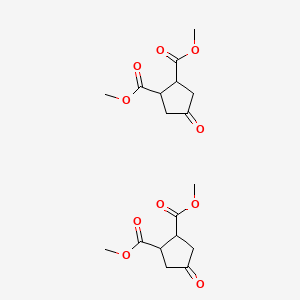
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
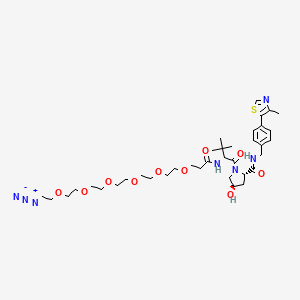
![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
